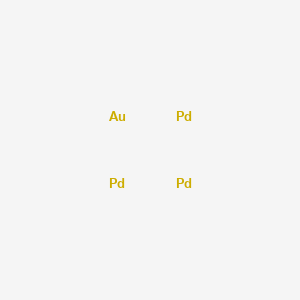
Gold;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold-palladium compounds are a class of materials that combine the unique properties of gold and palladium. These compounds are of significant interest due to their exceptional catalytic properties, stability, and versatility in various applications, including catalysis, electronics, and medicine. Gold and palladium are both noble metals, known for their resistance to oxidation and corrosion, making their compounds highly valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gold-palladium compounds can be synthesized through various methods, including:
Co-precipitation: This method involves the simultaneous precipitation of gold and palladium salts from a solution, followed by reduction to form the desired compound.
Chemical Vapor Deposition (CVD): In this process, gold and palladium precursors are vaporized and then deposited onto a substrate, forming a thin film of the compound.
Sol-Gel Method: This technique involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to produce the gold-palladium compound.
Industrial Production Methods
In industrial settings, gold-palladium compounds are often produced using large-scale chemical reduction methods. For example, gold and palladium salts can be reduced using hydrogen gas in the presence of a stabilizing agent to form nanoparticles of the compound. These nanoparticles are then collected and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Gold-palladium compounds undergo several types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxides, which are often used as catalysts in various chemical processes.
Reduction: Gold-palladium compounds can be reduced to their metallic forms, which are also used in catalysis.
Substitution: Ligands in gold-palladium complexes can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used. These reactions often occur at room temperature or slightly elevated temperatures.
Substitution: Ligand substitution reactions can be carried out using various ligands, such as phosphines, amines, and halides, under mild conditions.
Major Products
The major products formed from these reactions include gold-palladium oxides, metallic gold-palladium alloys, and various gold-palladium complexes with different ligands.
Scientific Research Applications
Gold-palladium compounds have a wide range of scientific research applications:
Environmental Remediation: These compounds are used in the removal of pollutants from water and air, thanks to their catalytic properties.
Mechanism of Action
The mechanism by which gold-palladium compounds exert their effects is primarily through their catalytic activity. The unique electronic structure of these compounds allows them to facilitate various chemical reactions by lowering the activation energy required. In catalysis, gold-palladium compounds can switch between different oxidation states, enabling them to participate in redox reactions. Additionally, their high surface area and stability make them effective in various applications, from industrial catalysis to biomedical treatments .
Comparison with Similar Compounds
Gold-palladium compounds can be compared with other noble metal compounds, such as:
Gold Compounds: While gold compounds are highly stable and effective in catalysis, they are often more expensive and less reactive than gold-palladium compounds.
Palladium Compounds: Palladium compounds are known for their excellent catalytic properties, especially in hydrogenation and carbon-carbon coupling reactions.
Platinum Compounds: Platinum compounds are also highly effective catalysts but are generally more expensive and less abundant than palladium.
The uniqueness of gold-palladium compounds lies in their combination of stability, reactivity, and cost-effectiveness, making them highly valuable in various scientific and industrial applications.
Properties
CAS No. |
58942-82-8 |
|---|---|
Molecular Formula |
AuPd3 |
Molecular Weight |
516.2 g/mol |
IUPAC Name |
gold;palladium |
InChI |
InChI=1S/Au.3Pd |
InChI Key |
VDRMHGCAZJNOBU-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
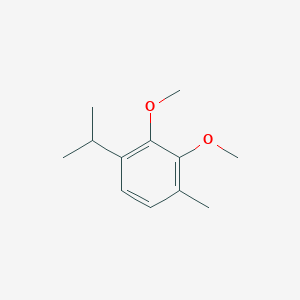
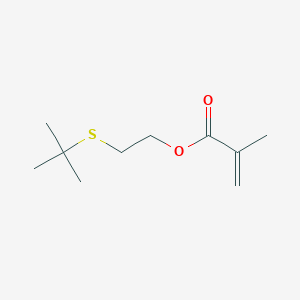
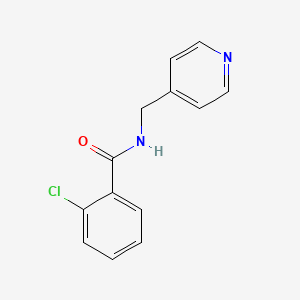
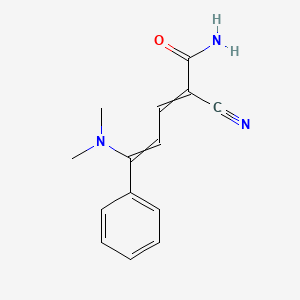
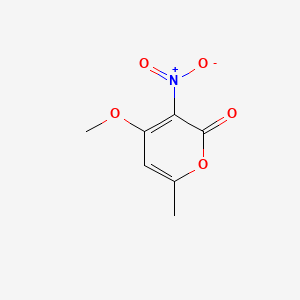

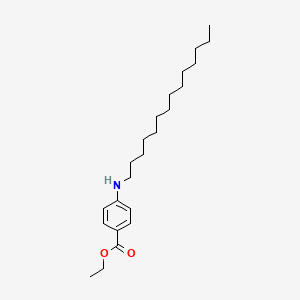
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)
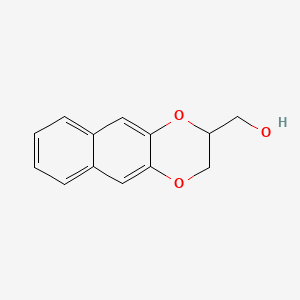
![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)
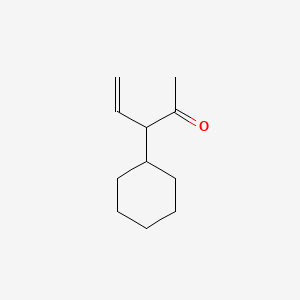
![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
